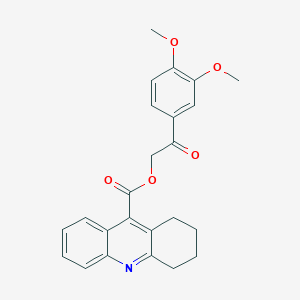

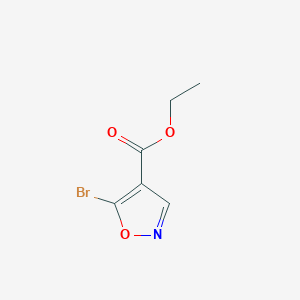

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(3,4-Dimethoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate" is a chemical entity that appears to be related to a family of compounds with diverse structures and potential applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as dimethoxyphenyl groups and tetrahydroacridine rings, which can provide insights into the chemical and physical properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors. For instance, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was achieved through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation . Another related compound, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, was synthesized starting from 2,4-dimethylaniline, involving N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization . These methods suggest that the synthesis of the compound may also involve similar strategies, such as photoirradiation or intramolecular cyclization, to construct the complex molecular architecture.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using single-crystal X-ray diffraction. For example, the crystal structure of (Z)-(\u00b1)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid revealed intermolecular C-H…O hydrogen-bonding interactions stabilizing the structure . Similarly, the structure of 3,3,6,6-tetramethyl-9-(3,4-dimethylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione showed a central ring in a boat conformation and was stabilized by intermolecular N-H…O interactions . These findings suggest that the compound "2-(3,4-Dimethoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate" may also exhibit specific conformational features and intermolecular interactions that could be crucial for its stability and function.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate a high degree of functional group transformations and ring-forming reactions. The use of photoirradiation to dimerize acrylate derivatives and Friedel–Crafts reactions for intramolecular cyclization are examples of the types of chemical reactions that may be relevant to the synthesis and reactivity of the compound . These reactions are likely to influence the electronic and steric properties of the compound, affecting its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular and crystal structures. The presence of dimethoxyphenyl groups and hydrogen bonding in the crystal structures suggests that these compounds may have moderate polarity and the potential for intermolecular interactions . The crystal packing is influenced by van der Waals and hydrogen bonding interactions, which could affect the compound's solubility, melting point, and other physical properties . The planarity or non-planarity of certain rings, as observed in the crystal structures, may also impact the compound's optical properties and its behavior in different environments .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

One significant area of research focuses on the synthesis techniques and chemical reactions involving structurally similar compounds. For instance, a study on the synthesis of tetrasubstituted thiophenes highlighted a one-pot multicomponent protocol for creating complex thiophenes via reactions that might relate to the synthetic pathways of similar compounds (Sahu et al., 2015). Another example involves the solvatochromic behavior and larvicidal activity of acridine-3-carboxylates, demonstrating the versatility of acridine derivatives in both physical properties and biological activity (Bharathi et al., 2014).

Molecular Engineering and Applications

Research extends into molecular engineering, where compounds with a similar backbone are used to create novel materials or biological agents. For example, the design of molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives shows the potential for constructing advanced optoelectronic devices (Wang et al., 2006). The synthesis of small molecules targeting multiple DNA structures using click chemistry illustrates how acridine derivatives can be tailored for specific interactions with biological targets, potentially leading to new therapeutic agents (Howell et al., 2012).

Propiedades

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-28-21-12-11-15(13-22(21)29-2)20(26)14-30-24(27)23-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)23/h3,5,7,9,11-13H,4,6,8,10,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKNFSSOGJWVRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)

![2-[1-(1-Benzylpyrrolidin-3-yl)triazol-4-yl]benzaldehyde](/img/structure/B3007355.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3007360.png)

![2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B3007363.png)